molecular formula C17H24BrFN2O3 B1405660 tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate CAS No. 1227955-27-2

tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate

Cat. No. B1405660
M. Wt: 403.3 g/mol
InChI Key: LQGOVQKYSDBXDX-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a bromo-fluorophenoxy group attached to the piperazine ring, which could potentially make it useful in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a bromo-fluorophenoxy group, and a tert-butyl carboxylate group . These groups could potentially influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The bromine atom in the bromo-fluorophenoxy group could potentially make this compound a good electrophile, susceptible to nucleophilic attack . The piperazine ring could also participate in various reactions, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo-fluorophenoxy group could potentially make this compound relatively polar .

Scientific Research Applications

Application 1: Synthesis of Novel Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of these compounds were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 2: Biological Evaluation

  • Scientific Field : Biochemistry
  • Summary of the Application : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms .
  • Methods of Application : The biological evaluation involves testing the compounds against several microorganisms .
  • Results or Outcomes : The compounds were found to be moderately active .

Future Directions

The potential uses and future directions for this compound would likely depend on its reactivity and any biological activity it might exhibit. It could potentially be used as a building block in the synthesis of more complex molecules, or it could be studied for potential pharmaceutical applications .

properties

IUPAC Name

tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOVQKYSDBXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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